molecular formula C7H7BrN2O4S B13511972 3-Bromo-4-methyl-5-nitrobenzenesulfonamide

3-Bromo-4-methyl-5-nitrobenzenesulfonamide

Cat. No.: B13511972
M. Wt: 295.11 g/mol
InChI Key: IPYOZKAWYCDEEP-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7BrN2O4S It is a derivative of benzenesulfonamide, characterized by the presence of bromine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitrobenzenesulfonamide typically involves the bromination of 4-methyl-3-nitrobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzenesulfonamides.

    Reduction: Formation of 3-Bromo-4-methyl-5-aminobenzenesulfonamide.

    Oxidation: Formation of 3-Bromo-4-carboxy-5-nitrobenzenesulfonamide.

Scientific Research Applications

3-Bromo-4-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects. The bromine atom may also contribute to its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzenesulfonamide
  • 4-Methyl-3-nitrobenzenesulfonamide
  • 3-Bromo-4-chloro-5-nitrobenzenesulfonamide

Uniqueness

3-Bromo-4-methyl-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications that may not be possible with simpler analogs.

Biological Activity

3-Bromo-4-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological mechanisms, pharmacological effects, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a bromine atom, a nitro group, and a sulfonamide moiety. These groups contribute to its chemical reactivity and biological activity. The sulfonamide group is particularly known for its ability to interact with various biological targets, making it a candidate for antimicrobial and anticancer applications.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in cancer cells. This inhibition disrupts pH regulation within tumor cells, leading to reduced cell proliferation and increased apoptosis. The binding of the sulfonamide group to the active site of CA IX is crucial for its therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its ability to inhibit CA IX has been linked to significant reductions in tumor cell viability. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have comparable effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of the bromine atom and sulfonamide group enhances its binding affinity to specific molecular targets associated with bacterial growth inhibition. Preliminary studies suggest that it may exhibit activity against a range of pathogens, although specific data on its antimicrobial efficacy is still emerging .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the growth of cancer cell lines such as MDA-MB-231 and MV4-11. For instance, one study reported a significant increase in apoptotic cells when treated with related sulfonamide compounds, indicating potential for similar outcomes with this compound .

Pharmacological Evaluation

A pharmacological evaluation highlighted the compound's selectivity towards CA IX over other carbonic anhydrases. This selectivity is critical as it minimizes potential side effects associated with non-selective enzyme inhibitors . The IC50 values for related compounds against CA IX were reported between 10.93 nM and 25.06 nM, showcasing strong inhibitory potential .

Summary of Biological Activities

Activity Mechanism/Target IC50 Values
AnticancerInhibition of CA IX10.93 - 25.06 nM
AntimicrobialInhibition of bacterial growthTBD (To Be Determined)

Properties

Molecular Formula

C7H7BrN2O4S

Molecular Weight

295.11 g/mol

IUPAC Name

3-bromo-4-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7BrN2O4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3,(H2,9,13,14)

InChI Key

IPYOZKAWYCDEEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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